molecular formula C12H18O B12691438 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one CAS No. 93777-43-6

4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one

Cat. No.: B12691438
CAS No.: 93777-43-6
M. Wt: 178.27 g/mol
InChI Key: ISBAIEHOYPJLFM-UHFFFAOYSA-N
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Description

EINECS 298-074-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound is recognized for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EINECS 298-074-4 involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and application of the compound. Typically, the synthesis involves the reaction of precursor chemicals under specific temperature and pressure conditions to yield the final product.

Industrial Production Methods: Industrial production of EINECS 298-074-4 is carried out in large-scale chemical reactors. The process involves the continuous feeding of raw materials, precise control of reaction parameters, and efficient separation and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: EINECS 298-074-4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

EINECS 298-074-4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of EINECS 298-074-4 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

EINECS 298-074-4 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    EINECS 203-770-8: Known for its use in organic synthesis and as a solvent.

    EINECS 234-985-5: Utilized in the production of catalysts and as a reagent in chemical reactions.

    EINECS 239-934-0: Employed in the manufacturing of electronic materials and as a precursor for advanced materials.

The uniqueness of EINECS 298-074-4 lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in different scientific fields.

Properties

CAS No.

93777-43-6

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4a,5-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C12H18O/c1-9-4-3-5-10-8-11(13)6-7-12(9,10)2/h8-9H,3-7H2,1-2H3

InChI Key

ISBAIEHOYPJLFM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=CC(=O)CCC12C

Origin of Product

United States

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